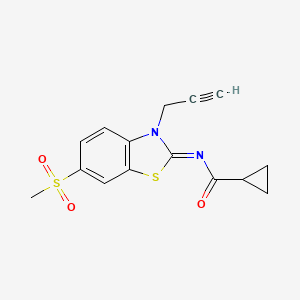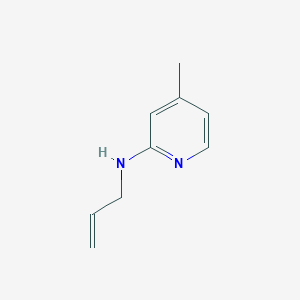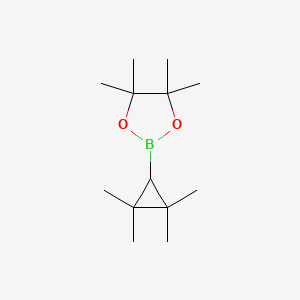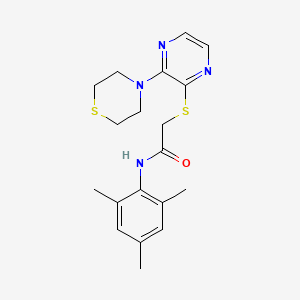![molecular formula C22H29N3O2 B2844598 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2319806-48-7](/img/structure/B2844598.png)
6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as TAK-659, belongs to the class of pyridazinone kinase inhibitors that target the B-cell receptor signaling pathway.
Wirkmechanismus
6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one inhibits the activity of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting BTK, 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one blocks the activation of these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to induce apoptosis in B-cell malignancies and inhibit cell proliferation. It also inhibits the production of cytokines and chemokines that promote the survival and proliferation of B-cells. In addition, 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to enhance the activity of other anticancer agents, such as rituximab, in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is its potency and selectivity for BTK inhibition. It has also demonstrated good pharmacokinetic properties and oral bioavailability in preclinical studies. However, one of the limitations of 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is its potential for off-target effects, which may affect its safety and tolerability in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one. One area of focus is the identification of biomarkers that can predict response to 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one treatment. Another area of interest is the combination of 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one with other anticancer agents to enhance its therapeutic efficacy. Additionally, the development of 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one analogs with improved pharmacokinetic and safety profiles is an ongoing area of research. Finally, the clinical evaluation of 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one in B-cell malignancies is an important future direction for this compound.
Synthesemethoden
The synthesis of 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves a multistep process that starts with the reaction of 2-(2-methylphenyl)acetic acid with thionyl chloride to form 2-(2-methylphenyl)acetyl chloride. The resulting compound is then reacted with piperidine to obtain 1-(2-(2-methylphenyl)acetyl)piperidine. The final step involves the reaction of 1-(2-(2-methylphenyl)acetyl)piperidine with 6-tert-butyl-3-hydrazinylpyridazine-4-carboxylic acid to form 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one.
Wissenschaftliche Forschungsanwendungen
6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. In preclinical studies, 6-Tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has demonstrated potent antitumor activity against various B-cell malignancies.
Eigenschaften
IUPAC Name |
6-tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-16-7-5-6-8-17(16)15-21(27)24-13-11-18(12-14-24)25-20(26)10-9-19(23-25)22(2,3)4/h5-10,18H,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQVHQPCOQBVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2844517.png)


![5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2844521.png)

![2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide](/img/structure/B2844525.png)

![Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate](/img/structure/B2844528.png)

![7-(morpholinosulfonyl)-3-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2844531.png)


![N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2844535.png)
![[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2844538.png)